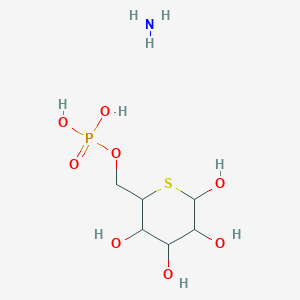

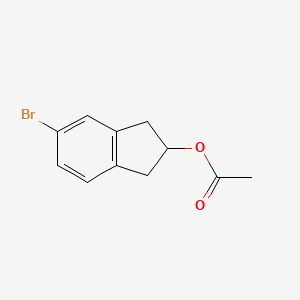

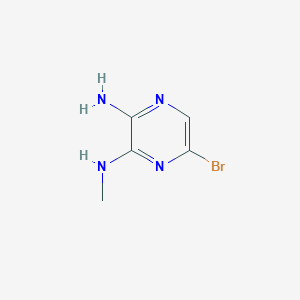

![molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4](/img/structure/B1340623.png)

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity : A study by Abignente et al. (1992) involved the synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their pharmacological testing for anti-inflammatory, analgesic, and ulcerogenic actions. Their ability to inhibit prostaglandin biosynthesis was also evaluated, providing insights into structure-activity relationships and mechanisms of action (Abignente et al., 1992).

Antimicrobial Properties : Farag et al. (2008) reported on the use of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, in synthesizing various pyrido[1,2-f]pyrimidine derivatives. These compounds were evaluated for their antimicrobial properties, demonstrating the potential for developing new antimicrobial agents (Farag et al., 2008).

Central Nervous System Activity : Research by Barlin et al. (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including their ability to displace diazepam from rat brain membranes. This study provided insights into the potential central nervous system activities of these compounds, highlighting their relevance in neurological research (Barlin et al., 1994).

Anticancer Activity : Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. These compounds were evaluated for their anticancer activity against colon cancer cell lines, contributing to the ongoing research in cancer therapeutics (Abdel-Motaal et al., 2020).

Palladium-Catalyzed Arylation : Akkaoui et al. (2010) reported on the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine. This research highlights the potential for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines through microwave-assisted, one-pot, two-step cross-coupling processes, opening avenues for creating novel compounds (Akkaoui et al., 2010).

Direcciones Futuras

Imidazo[1,2-b]pyridazine derivatives, including Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate, have been widely studied in drug molecules due to their good biological activity . They provide a variety of bioactive molecules and are an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, future research may continue to explore the potential applications of these compounds in various therapeutic areas.

Análisis Bioquímico

Biochemical Properties

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential role in modulating neurotransmitter activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can disrupt the normal signaling cascades, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound can modulate gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with kinases leads to the inhibition of phosphorylation events, which are crucial for the activation of various signaling pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by efflux transporters, influencing its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and enzymatic activities .

Propiedades

IUPAC Name |

ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFUCWJLBGKEGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

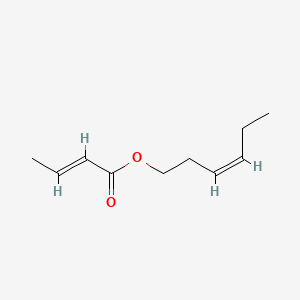

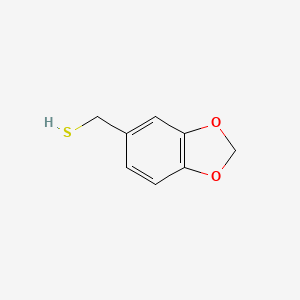

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)

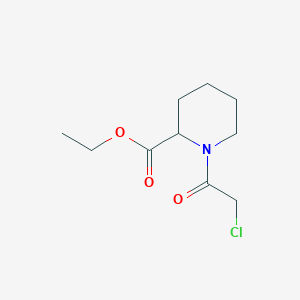

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)

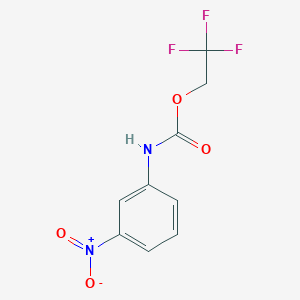

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)